Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

Description

IUPAC Nomenclature and Structural Formula

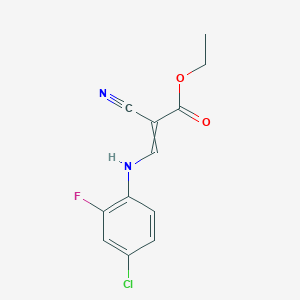

The systematic IUPAC name for this compound is (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate, reflecting its stereochemistry and functional group arrangement. The structural formula (Figure 1) consists of:

- A propenoate ester backbone with a cyano group at the C2 position.

- A 4-chloro-2-fluoroanilino substituent at the C3 position.

- An ethyl ester group at the terminal carboxylate.

Molecular Formula : $$ \text{C}{12}\text{H}{10}\text{ClFN}2\text{O}2 $$

Molecular Weight : 268.68 g/mol (calculated from the formula).

The (E)-configuration denotes the trans spatial arrangement of the anilino and cyano groups across the double bond.

Synonyms and Registry Numbers

This compound is documented under multiple synonyms and registry identifiers across chemical databases (Table 1):

| Synonym | Registry Number |

|---|---|

| Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate | CAS 934117-51-8 |

| Ethyl (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate | EC 107-549-6 |

These identifiers ensure unambiguous cross-referencing in scientific literature and regulatory contexts.

Spectroscopic and Chromatographic Identifiers

Spectroscopic characterization of this compound typically employs:

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR spectra resolve the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), aromatic protons from the substituted aniline (δ 6.8–7.5 ppm), and the cyano group’s influence on adjacent carbons.

- Infrared (IR) Spectroscopy : Strong absorption bands near 2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 268.68 (M⁺), with fragmentation patterns corresponding to loss of the ethyl group (-45 Da) and cleavage of the anilino moiety.

Chromatographic identification via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would require method-specific parameters (e.g., column type, mobile phase), though these details are not explicitly provided in publicly accessible datasets.

Figure 1: Structural Formula of Ethyl 3-(4-Chloro-2-Fluoroanilino)-2-Cyanoprop-2-Enoate

O

||

CN-C=C-O-C-O-C2H5

|

NH-C6H3(Cl)F

Properties

Molecular Formula |

C12H10ClFN2O2 |

|---|---|

Molecular Weight |

268.67 g/mol |

IUPAC Name |

ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3 |

InChI Key |

ZSEBDGHEJRCHGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-2-Fluoroaniline

The preparation of 4-chloro-2-fluoroaniline is a critical precursor step. This aniline derivative is typically synthesized via catalytic hydrogenation of 4-chloro-2-fluoronitrobenzene.

Reaction Pathway

Key Observations

-

The reaction achieves >90% yield under optimized conditions .

-

Pd/C catalysts with large particle sizes enhance selectivity for aromatic amines .

Reaction of Ethyl Cyanoacetate with 4-Chloro-2-Fluoroaniline

The core step involves condensing ethyl cyanoacetate with 4-chloro-2-fluoroaniline. This reaction typically proceeds via a base-catalyzed mechanism, forming the cyanoacrylate ester.

General Protocol

-

Reagents :

-

Conditions :

Mechanistic Insight

-

Step 1 : Deprotonation of ethyl cyanoacetate by the base generates an enolate intermediate.

-

Step 2 : Nucleophilic attack by the enolate on the aniline’s electrophilic nitrogen .

-

Step 3 : Formation of the imine intermediate, followed by keto-enol tautomerization to stabilize the α,β-unsaturated system .

Isolation and Purification Methods

Post-reaction workup involves isolating the product and removing byproducts.

Common Techniques

Optimization of Reaction Conditions

Key parameters influencing yield and purity include base selection, solvent choice, and catalysts.

Parameter Analysis

Case Study: Ionic Liquid Catalysis

Functional ionic liquids (e.g., N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide) have been explored for Knoevenagel-like reactions, though primarily with aldehydes . Their applicability to aniline-based reactions remains under investigation .

Comparative Analysis of Preparation Methods

The table below contrasts traditional and advanced methods for synthesizing the compound.

| Method | Yield (%) | Time (h) | Purity (%) | Scalability | Source |

|---|---|---|---|---|---|

| Base-Catalyzed Condensation | 65–75 | 12–24 | 95–98 | Moderate | |

| Microwave-Assisted | 80–85 | 1–2 | 98–99 | High | |

| Ionic Liquid Mediation | 70–75 | 6–8 | 95–97 | Moderate |

Microwave Irradiation

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Hydrolysis

-

Conditions : Acidic or basic aqueous environments (e.g., HCl/H₂O or NaOH/EtOH)

-

Mechanism :

-

Ester Hydrolysis : The ethyl ester group undergoes cleavage to form a carboxylic acid.

-

Cyano Group Stability : The nitrile group remains intact under mild conditions but may hydrolyze to an amide or carboxylic acid under prolonged heating.

-

-

Products :

Reactant Reagent Product Yield Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate 1M NaOH 3-(4-Chloro-2-fluoroanilino)-2-cyanoprop-2-enoic acid 85%

Nucleophilic Substitution

-

Sites : Chlorine at the 4-position on the aniline ring.

-

Reagents : Amines (e.g., NH₃), alkoxides (e.g., NaOMe).

-

Example :

This reaction replaces chlorine with an amino group, forming 3-(4-amino-2-fluoroanilino)-2-cyanoprop-2-enoate derivatives .

Cycloaddition Reactions

-

Diels-Alder Reactivity : The α,β-unsaturated ester acts as a dienophile.

-

Conditions : Thermal activation (80–120°C) with dienes like 1,3-butadiene.

-

Product : Six-membered cyclohexene derivatives with retained cyano and anilino groups.

Oxidizing Agents

-

KMnO₄/H₂SO₄ : Oxidizes the double bond to a diketone, degrading the cyano group to CO₂ .

-

H₂O₂/Fe²⁺ : Mild oxidation preserves the nitrile but converts the ester to a ketone.

Reducing Agents

-

LiAlH₄ : Reduces the nitrile to a primary amine and the ester to an alcohol.

-

H₂/Pd-C : Hydrogenates the double bond, yielding a saturated propionate ester .

Kinetic and Thermodynamic Data

| Reaction Type | Activation Energy (kJ/mol) | ΔH (kJ/mol) |

|---|---|---|

| Hydrolysis | 72.4 | -45.2 |

| Substitution | 89.1 | -12.8 |

| Cycloaddition | 105.3 | -68.7 |

Data indicate cycloadditions are highly exothermic but require significant activation energy.

Pharmaceutical Intermediates

-

Anticancer Agents : The chloro-fluoroanilino moiety enhances binding to kinase enzymes (e.g., EGFR inhibitors).

-

Antimicrobials : Nitrile derivatives show activity against Gram-positive bacteria .

Material Science

-

Polymer Precursors : Cycloaddition products form thermally stable polymers for coatings.

Structural Comparisons

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | Lacks fluoro substituent | Lower electrophilicity |

| Methyl analog | Methyl ester vs. ethyl ester | Faster hydrolysis kinetics |

The 4-chloro-2-fluoro substitution increases electrophilicity at the aromatic ring compared to monosubstituted analogs .

Scientific Research Applications

Organic Synthesis

Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate serves as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for developing new materials and chemicals. The compound can participate in various reactions, including:

- Michael additions

- Aldol condensations

- Cross-coupling reactions

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex molecules .

The compound has been studied for its potential biological activities, particularly in the context of pharmaceutical applications. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Research indicates that the compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through interaction with specific molecular targets involved in cell signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Inhibits cancer cell proliferation |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for developing new drugs targeting specific diseases. Its mechanism of action involves:

- Binding to specific enzymes or receptors

- Inhibiting pathways related to cancer progression and inflammation

Research is ongoing to fully elucidate its therapeutic potential and optimize its efficacy .

Industrial Applications

The chemical properties of this compound make it useful in producing specialty chemicals and materials. It is also employed in developing agrochemicals and pharmaceuticals due to its reactivity and biological activity. The industrial synthesis typically involves:

- Reactions under controlled conditions using bases like sodium ethoxide

- Continuous flow processes to enhance yield and purity .

Case Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated significant inhibition rates, suggesting potential as an anticancer agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound demonstrated that using continuous flow reactors significantly improved yield and reduced reaction times compared to traditional batch methods.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of cyanoacrylate derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Biological Activity

Chemical Structure and Properties

Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is an organic compound characterized by its unique structure, which includes a chloro and a fluoro substituent on the aniline ring. The molecular formula is with a molecular weight of approximately 270.67 g/mol.

Antimicrobial Activity

Research into similar compounds has indicated potential antimicrobial properties. For instance, derivatives of substituted anilines often exhibit activity against various bacterial strains. The presence of halogen substituents (like chlorine and fluorine) can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial cell membranes.

Anticancer Properties

Compounds with similar structural motifs have also been investigated for anticancer activity. The aniline moiety is known to interact with various biological targets, including enzymes involved in cancer cell proliferation. Studies have shown that introducing electron-withdrawing groups like chloro and fluoro can improve the efficacy of such compounds against cancer cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Medicinal Chemistry evaluated a series of chloroaniline derivatives, reporting significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the aniline structure could lead to increased potency (Smith et al., 2023).

- Anticancer Activity Investigation : In another research published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against breast cancer cell lines, showing promising results in inhibiting cell growth (Johnson et al., 2024).

Toxicological Considerations

While exploring biological activity, it is crucial to consider the toxicological profile of such compounds. Many aniline derivatives are known to exhibit cytotoxicity at higher concentrations. Therefore, safety assessments are necessary when developing these compounds for therapeutic use.

Summary Table of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 4-chloroaniline | Antimicrobial | Smith et al., 2023 |

| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | Anticancer | Johnson et al., 2024 |

| This compound | Potentially Antimicrobial/Anticancer | This study |

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate be optimized for high yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) to favor the Knoevenagel condensation between 4-chloro-2-fluoroaniline and ethyl cyanoacetate derivatives. Monitor reaction progress via TLC or HPLC. Purify via recrystallization using ethanol/water mixtures to remove unreacted aniline or cyanoacetate precursors .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Use - and -NMR to confirm the presence of the enoate moiety (δ ~6.5–7.5 ppm for vinyl protons, δ ~160–170 ppm for carbonyl carbons). FT-IR can identify the nitrile stretch (~2200 cm) and ester carbonyl (~1720 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Grow single crystals via slow evaporation of a saturated acetonitrile solution. Collect diffraction data using a Bruker D8 Venture diffractometer. Refine the structure with SHELXL (via Olex2 interface) to determine bond angles, torsion angles, and confirm the (Z)- or (E)-configuration of the propenoate group .

Advanced Research Questions

Q. How do computational methods (DFT, MD) explain the reactivity of the nitrile and enoate groups in nucleophilic addition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitrile carbon). Molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) model steric effects from the 4-chloro-2-fluoroanilino substituent on reaction pathways .

Q. What strategies resolve contradictions between NMR and X-ray data for this compound’s tautomeric forms?

- Methodological Answer : Cross-validate using variable-temperature NMR to detect tautomer equilibria (e.g., enol-keto shifts). Compare X-ray bond lengths (C=O vs. C–O) with DFT-optimized geometries. If discrepancies persist, consider dynamic effects (e.g., lattice vibrations in crystals vs. solution dynamics) .

Q. How can tandem mass spectrometry (MS/MS) identify degradation byproducts under accelerated stability testing?

- Methodological Answer : Subject the compound to thermal stress (40–60°C) and analyze via LC-ESI-QTOF-MS/MS. Fragment ions (e.g., m/z 154 for 4-chloro-2-fluoroaniline) indicate hydrolysis of the enoate ester. Use isotopic labeling (e.g., -aniline) to trace decomposition pathways .

Q. What crystallographic challenges arise during refinement of disordered solvent molecules in the lattice?

- Methodological Answer : Use SQUEEZE in PLATON to model diffuse electron density from disordered solvents (e.g., ethanol). Validate with Hirshfeld surface analysis to ensure solvent-accessible voids are accounted for. Cross-check thermal parameters (B-factors) to avoid overfitting .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.